1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-15-7-11(6-12(15)16)14-19(17,18)8-9-3-2-4-10(13)5-9/h2-5,11,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFHDJCBAUSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NS(=O)(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Formation
The 5-oxopyrrolidin-3-yl moiety is synthesized via cyclization of γ-aminobutyric acid derivatives. A representative method involves:
N-Methylation of Pyrrolidinone
Introduction of the 1-methyl group employs reductive amination or direct alkylation:
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Reductive amination : React 5-oxopyrrolidin-3-amine with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6.
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Direct alkylation : Treat the pyrrolidinone with methyl iodide (CH3I) and potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Reductive amination | HCHO, NaBH3CN, MeOH | RT, 12 h | 75% |
| Direct alkylation | CH3I, K2CO3, DMF | 60°C, 6 h | 68% |
Functionalization with 3-Fluorophenyl Group
The 3-fluorophenyl moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
A boronic ester of 3-fluorophenyl is coupled to a brominated pyrrolidinone intermediate:
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Catalyst : Pd(PPh3)4 (5 mol%).
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Base : K2CO3 (2 equiv).
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Yield : 70–76% after column chromatography (SiO2, hexane/ethyl acetate).
| Component | Quantity | Role |
|---|---|---|
| 3-Fluorophenylboronic acid | 1.2 equiv | Boron reagent |
| Pd(PPh3)4 | 5 mol% | Catalyst |
| K2CO3 | 2 equiv | Base |
SNAr with 3-Fluoroaniline
Alternative route for laboratories lacking palladium catalysts:
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Electrophile : 1-Chloro-3-fluorobenzene.
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Conditions : CuI (10 mol%), L-proline (20 mol%), DMSO, 100°C, 24 h.
Methanesulfonamide Formation
The final step involves mesylation of the secondary amine using methanesulfonyl chloride (MsCl):
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Base : Pyridine or TEA (3 equiv).
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Work-up : Quench with ice water, extract with DCM, dry over Na2SO4.
Stereochemical Considerations
The 3-position of the pyrrolidinone ring is a chiral center. Enantioselective synthesis is achieved via:
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Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization.
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Resolution : Diastereomeric salt formation with dibenzoyl-D-tartaric acid.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Catalyst Loading | 5% | 2% |
Analytical Characterization
Critical quality control metrics for the final compound:
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its sulfonamide moiety, which is known for antibacterial and anti-inflammatory properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Chemical Biology: The compound serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorophenyl group enhances binding affinity and specificity, while the pyrrolidinone ring provides structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogous sulfonamides and fluorophenyl-containing derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity :
- Unlike FIPI and NCDOB, which rely on carboxamide backbones, the target compound uses a methanesulfonamide scaffold, which may improve solubility and metabolic resistance .
- The 1-methyl-5-oxopyrrolidin-3-yl group distinguishes it from NFOT’s spirocyclic system, likely altering target selectivity.
Fluorophenyl Effects :
- The 3-fluorophenyl group is shared with NFOT and Example 54. Fluorination typically enhances membrane permeability and binding affinity via hydrophobic and electrostatic interactions .
Synthetic Challenges :
- The synthesis of such compounds often involves Suzuki-Miyaura coupling (e.g., Example 56) or multi-step sulfonylation, as seen in the target compound’s analogs .
Biological Activity
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is a synthetic organic compound classified within the sulfonamide group. Its unique structure, which includes a pyrrolidinone ring, a fluorophenyl group, and a methanesulfonamide moiety, contributes to its biological activity. This compound has garnered attention for its potential pharmaceutical applications, particularly in medicinal chemistry due to its antibacterial and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1396757-37-1 |
| Molecular Weight | 286.32 g/mol |
| Molecular Formula | C12H15FN2O3S |
The biological activity of this compound is primarily attributed to its sulfonamide structure, which is known for its ability to inhibit bacterial growth by interfering with folate synthesis. The mechanism involves the compound mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting bacterial proliferation.
Additionally, the fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties and binding affinity to various biological targets such as enzymes and receptors.
Biological Activity and Applications
This compound has been studied for several biological activities:
Antibacterial Activity
The sulfonamide group is well-documented for its antibacterial properties. Studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains.
Anti-inflammatory Properties
Research suggests that sulfonamides can modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models.
Anticancer Potential
Recent studies have explored the anticancer activity of related compounds. For instance, compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or structurally similar molecules:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamides, revealing that modifications in the side chains significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Against Cancer Cells : Research on pyrrolidine derivatives indicated that specific substitutions could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through caspase activation .
- Inflammatory Response Modulation : In vitro studies demonstrated that certain sulfonamides could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Q & A
Basic: What are the key synthetic pathways for 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential coupling and substitution reactions. A common approach includes:
Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors under basic conditions to yield the 1-methyl-5-oxopyrrolidin-3-amine intermediate.
Fluorophenyl Group Introduction : Suzuki-Miyaura cross-coupling using 3-fluorophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the fluorophenyl moiety .
Sulfonamide Linkage : Reaction of the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Optimization : Temperature control (0–25°C for sulfonylation), solvent selection (DMF for coupling, dichloromethane for sulfonylation), and stoichiometric ratios (1:1.2 for sulfonyl chloride) are critical to maximize yield (>75%) and purity (>95%) .
Basic: Which analytical techniques are most effective for structural confirmation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl substituent at position 3) and sulfonamide linkage (δ ~3.0 ppm for CH₃SO₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 327.12) and fragmentation patterns .
- HPLC : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Basic: What physicochemical properties are critical for experimental handling?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in water (<0.1 mg/mL), necessitating DMSO stock solutions for biological assays .
- Stability : Stable at −20°C for >6 months but degrades at pH <3 (acidic conditions hydrolyze the sulfonamide bond) .
- Melting Point : Observed range 145–148°C (sharp melting indicates high crystallinity) .
Advanced: How does the 3-fluorophenyl group influence target binding and pharmacokinetics?
The fluorine atom enhances:
- Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Electrostatic Interactions : Forms halogen bonds with target enzymes (e.g., autotaxin’s hydrophobic pocket) .
- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
Advanced: What structure-activity relationship (SAR) insights guide modification of the pyrrolidinone ring?
- Methyl Substitution (N1) : Essential for conformational rigidity; removal reduces binding affinity by 10-fold .
- 5-Oxo Group : Hydrogen bonding with catalytic residues (e.g., Lys⁶⁶¹ in autotaxin) is critical; replacement with thione abolishes activity .
- Pyrrolidinone Ring Size : Expansion to a piperidinone decreases potency, likely due to steric clashes .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across enzyme inhibition studies?
Discrepancies often arise from assay conditions:
- Enzyme Source : Recombinant vs. tissue-derived enzymes (e.g., autotaxin from HEK293 vs. plasma) vary in post-translational modifications .
- Substrate Concentration : Use of saturating vs. physiological ATP levels (1 mM vs. 0.1 mM) alters competitive inhibition kinetics .
Resolution : Standardize assays using recombinant enzymes and physiological substrate concentrations. Validate findings with orthogonal methods (e.g., SPR binding assays) .
Advanced: What computational strategies optimize this compound’s pharmacokinetic profile?
- Molecular Dynamics (MD) Simulations : Predict binding mode stability in autotaxin’s active site (RMSD <2 Å over 100 ns) .
- ADMET Predictions : Tools like SwissADME estimate high gastrointestinal absorption (BOILED-Egg model) but moderate CYP3A4 inhibition .
- QSAR Models : Substituent electronegativity (e.g., fluorine) correlates with improved IC₅₀ (R² = 0.82) .
Advanced: What experimental designs validate its mechanism as a kinase inhibitor?
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Assays : Measure phospho-substrate levels (e.g., pERK in cancer cells) after treatment .
- X-ray Crystallography : Resolve co-crystal structures (e.g., with autotaxin) to confirm binding pose (PDB deposition recommended) .
Advanced: How to assess in vitro and in vivo toxicity comprehensively?
- In Vitro :
- HepG2 Cytotoxicity : CC₅₀ >50 μM indicates low acute toxicity .
- hERG Inhibition : Patch-clamp assays (IC₅₀ >30 μM reduces cardiac risk) .
- In Vivo :
- Rodent MTD Studies : Maximum tolerated dose >100 mg/kg (14-day study) supports preclinical safety .
Advanced: Can X-ray crystallography elucidate its binding mode with novel targets?
Yes. If co-crystallized with a target (e.g., autotaxin), SHELX programs refine the structure to 1.8 Å resolution, revealing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
